molecular formula C13H19ClN2 B135626 1-(3-Chlorophenyl)-4-propylpiperazine CAS No. 144146-59-8

1-(3-Chlorophenyl)-4-propylpiperazine

Cat. No. B135626
M. Wt: 238.75 g/mol
InChI Key: GSNOQYGWFHFQEV-UHFFFAOYSA-N
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Description

The compound "1-(3-Chlorophenyl)-4-propylpiperazine" is a synthetic chemical that is structurally related to various piperazine derivatives. These derivatives are known for their diverse range of biological activities and applications in chemical synthesis. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 1,4-diphenylpiperazine and 1-(4-chlorophenyl)-3-hydroxypyrazole have been synthesized and studied for their properties and potential applications .

Synthesis Analysis

The synthesis of related piperazine derivatives involves various chemical reactions, including cyclization, acetylation, and oxidation. For instance, 1-(4-Chlorophenyl)-3-hydroxypyrazole is synthesized through cyclization and oxidation from 4-chlorophenylhydrazine, with the process being optimized for factors such as reagents, catalysts, temperature, and time to achieve a high yield suitable for industrial production . Similarly, the synthesis of silica-bonded N-propylpiperazine derivatives involves the reaction of silica-bonded N-propylpiperazine with methyl acrylate in methanol, followed by hydrolysis and treatment with sodium bicarbonate .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For example, the structure of 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione was confirmed using single-crystal X-ray crystallography, along with FT-IR, 1H-NMR, and 13C-NMR spectroscopy . These techniques provide detailed information about the molecular geometry, functional groups, and electronic structure of the compounds.

Chemical Reactions Analysis

Piperazine derivatives participate in various chemical reactions, often acting as intermediates or catalysts. The silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) is used as a recyclable basic catalyst for the synthesis of 3,4-dihydropyrano[c]chromenes and biscoumarins through reactions involving aromatic aldehydes, malononitrile, and 4-hydroxycoumarin . The reactivity and selectivity of these compounds can be influenced by their molecular structure and the presence of substituents on the piperazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. For instance, the presence of chlorophenyl groups can affect the compound's lipophilicity, which in turn can influence its biological activity. The spasmolytic effect of a synthetic piperidine derivative on guinea pig isolated intestine suggests that these compounds can interact with biological systems, potentially leading to therapeutic applications . Additionally, computational studies such as Density Functional Theory (DFT) calculations can predict properties like the HOMO-LUMO energy gap, which is related to the chemical reactivity and stability of the compound .

Scientific Research Applications

Catalytic Applications

  • Silica-Bonded N-Propylpiperazine Sodium n-Propionate (SBPPSP) as a Catalyst : SBPPSP, derived from 1-(3-Chlorophenyl)-4-propylpiperazine, is used as a recyclable basic catalyst for synthesizing 3,4-dihydropyrano[c]chromene derivatives and biscoumarins. This compound has been demonstrated to be effective in reactions involving aromatic aldehydes, malononitrile, and 4-hydroxycoumarin in aqueous ethanol. It offers the advantage of multiple recycling without additional treatment (Niknam & Jamali, 2012).

Synthesis of Heterocyclic Compounds

  • One-Pot Synthesis of Enaminones : Research has shown the efficiency of one-pot synthesis of enaminones using a component reaction method that involves 1-(3-Chlorophenyl)-4-propylpiperazine. This process yields high-quality enaminones with no need for column purification (Barakat et al., 2020).

Pharmacological Properties

  • Spasmolytic Effects : A study evaluated the effects of a synthetic piperidine derivative of 1-(3-Chlorophenyl)-4-propylpiperazine on guinea pig isolated intestine. The compound showed direct and indirect myolytic action, indicating potential pharmacological applications (Stochla & Grzybek-Kania, 1975).

Medicinal Chemistry

  • Antimycobacterial Agents : Derivatives of 1-(3-Chlorophenyl)-4-propylpiperazine have been synthesized and evaluated for activity against Mycobacterium tuberculosis. Some of these derivatives exhibited significant antimycobacterial activity, presenting potential in the development of new medicinal compounds (Biava et al., 2008).

Biochemical Research

  • Synthesis of Novel Heterocyclic Compounds : The synthesis of novel heterocyclic compounds derived from 1-(3-Chlorophenyl)-4-propylpiperazine has been reported, with these compounds being characterized for potential lipase and α-glucosidase inhibition. This points to applications in biochemical and pharmaceutical research (Bekircan, Ülker & Menteşe, 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s advised to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing .

properties

IUPAC Name

1-(3-chlorophenyl)-4-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h3-5,11H,2,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNOQYGWFHFQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566113
Record name 1-(3-Chlorophenyl)-4-propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-propylpiperazine

CAS RN

144146-59-8
Record name 1-(3-Chlorophenyl)-4-propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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